2-Bromo-5-methylpyrimidin-4-amine
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Overview
Description
2-Bromo-5-methylpyrimidin-4-amine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylpyrimidin-4-amine typically involves the bromination of 5-methylpyrimidin-4-amine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common. This ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is often used in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: Although less common, it can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
2-Bromo-5-methylpyrimidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylpyrimidin-4-amine largely depends on its derivatives and the context in which it is used. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4-methylpyridine: Similar in structure but differs in the position of the amino group.
5-Bromo-2-methylpyrimidine: Lacks the amino group, making it less reactive in certain substitution reactions.
Uniqueness
2-Bromo-5-methylpyrimidin-4-amine is unique due to the presence of both bromine and amino groups on the pyrimidine ring, which allows for diverse chemical modifications and applications in various fields .
Properties
CAS No. |
1381936-67-9 |
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Molecular Formula |
C5H6BrN3 |
Molecular Weight |
188.03 g/mol |
IUPAC Name |
2-bromo-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6BrN3/c1-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9) |
InChI Key |
QVVJCOFQMMQFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N)Br |
Origin of Product |
United States |
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